6-Ethylpiperidine-2,4-dione
Description
Chemical Classification and Structural Context within Piperidine-2,4-dione Systems
6-Ethylpiperidine-2,4-dione belongs to the class of organic compounds known as azaheterocycles, specifically, it is a derivative of piperidine (B6355638). The core structure is a six-membered ring containing one nitrogen atom. The "-dione" suffix indicates the presence of two ketone functional groups, located at positions 2 and 4 of the piperidine ring.
The compound's systematic name, this compound, precisely describes its structure: a piperidine-2,4-dione nucleus with an ethyl group (–CH₂CH₃) attached to the carbon atom at the 6-position, adjacent to the ring's nitrogen atom. This substitution is a key feature that differentiates it from the parent piperidine-2,4-dione molecule and other substituted analogues. The presence and position of the ethyl group can influence the molecule's steric and electronic properties, which in turn can affect its reactivity and interaction with biological systems.
While detailed, peer-reviewed synthetic procedures specifically for this compound are not widely published, general methodologies for the creation of 6-substituted piperidine-2,4-diones are established in the chemical literature. These methods provide a framework through which this specific compound can be synthesized for research purposes.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1546095-76-4 leyan.combldpharm.combldpharm.com |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
Overview of Research Significance within Heterocyclic Chemistry
The piperidine-2,4-dione scaffold is of considerable interest in medicinal and synthetic chemistry. Due to the specific structure and appropriate reactivity profile, dione-type molecules like this are considered a convenient and modern platform for constructing more complex, functionalized piperidine systems that possess high synthetic and medicinal potential. researchgate.netrsc.org This potential has been realized in the creation of highly biologically active compounds and in the synthesis of natural products. rsc.org
Piperidine-containing compounds are integral components in the design of pharmaceuticals, and the development of cost-effective methods for their synthesis is an important task in modern organic chemistry. mdpi.com The piperidine-2,4-dione framework serves as a versatile building block, allowing chemists to introduce a variety of substituents at different positions on the ring to modulate biological activity and physicochemical properties.
While the broader class of piperidine-2,4-diones is significant, specific academic research focusing on the biological activities or detailed synthetic applications of this compound is not extensively documented in current peer-reviewed literature. Its presence in the catalogs of chemical suppliers suggests its availability for use in screening libraries and as a potential starting material or intermediate in synthetic chemistry. leyan.comchembuyersguide.com Therefore, the primary significance of this compound in academic research currently lies in its role as a member of a valuable class of heterocyclic compounds, representing a potential building block for the exploration and development of new, more complex molecules with novel properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
6-ethylpiperidine-2,4-dione |
InChI |
InChI=1S/C7H11NO2/c1-2-5-3-6(9)4-7(10)8-5/h5H,2-4H2,1H3,(H,8,10) |
InChI Key |
DEOZNLIIISZLJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)CC(=O)N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Ethylpiperidine 2,4 Dione and Its Analogues
Targeted Synthesis of the 6-Ethylpiperidine-2,4-dione Core
The construction of the fundamental this compound structure can be achieved through several reliable synthetic routes. These methods focus on building the heterocyclic ring system with the desired ethyl substituent at the C-6 position.
The synthesis of 6-substituted piperidine-2,4-diones, including the 6-ethyl derivative, is often accomplished through a linear, multi-step sequence. A common strategy begins with readily available starting materials like β-amino acids or β-keto esters. researchgate.netnih.govcore.ac.uk
One established pathway commences with a suitable β-amino acid, which is N-protected before being coupled with a malonic acid derivative, such as monomethyl malonate, using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). core.ac.uk This forms an amido-diester intermediate. An alternative route starts with a β-keto ester, which is converted to a vinylogous carbamate (B1207046) via reaction with ammonium (B1175870) acetate. core.ac.uk This intermediate is then reduced to a β-amino ester.
A route starting from β-alanine involves N-protection with a Boc group, followed by C-acylation of Meldrum's acid. nih.gov The resulting acyl-ketene intermediate, generated upon heating, cyclizes to yield the piperidine-2,4-dione core. nih.gov These pathways offer flexibility in introducing substituents at various positions of the piperidine (B6355638) ring.
Table 1: Representative Multi-step Synthesis Protocol for 6-Substituted Piperidine-2,4-diones
| Step | Reaction | Reagents & Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | β-Amino Ester Formation | β-keto ester, NH₄OAc, Acetic Acid, followed by NaBH(OAc)₃ | β-amino ester | core.ac.uk |
| 2 | Amide Coupling | β-amino ester, Monomethyl malonate, EDC, HOBt, (i-Pr)₂NEt | Amidodiester | core.ac.uk |
This table is a generalized representation of a common synthetic sequence.
The crucial step in forming the heterocyclic core is the intramolecular cyclization. The Dieckmann cyclization is a prominent and widely used method for synthesizing piperidine-2,4-diones. researchgate.netresearchgate.netucl.ac.uk This reaction involves the intramolecular condensation of a diester, typically in the presence of a strong base like sodium methoxide, to form a cyclic β-keto ester. core.ac.uk Subsequent hydrolysis and decarboxylation of this intermediate in a one-pot process yields the target piperidine-2,4-dione. core.ac.uk This method has proven effective for creating a variety of piperidine-2,4-diones with substituents at the 5- and 6-positions. ucl.ac.uk
Beyond the Dieckmann condensation, other intramolecular cyclization strategies are available for piperidine ring formation, including aza-Michael reactions and electrophilic cyclization. mdpi.comsemanticscholar.org For instance, a new enolate-isocyanate rearrangement has been reported as a method to transform N-Boc protected homoallylamines into 6-substituted piperidine-2,4-diones. researchgate.net This transformation proceeds through a bromocyclocarbamation reaction followed by the action of a strong base on the resulting bromocyclocarbamate. researchgate.net
N-alkylation provides a direct method for introducing substituents onto the nitrogen atom of a pre-existing piperidine-2,4-dione ring. This is particularly useful for synthesizing analogues with varied N-substituents. The reaction typically involves treating the piperidine-2,4-dione with an alkyl halide in the presence of a base. nih.gov For example, N-alkylation of thiazolidine-2,4-dione, a related heterocyclic structure, is achieved in an alkaline environment using dimethylformamide as the solvent. nih.gov The use of microwave irradiation has been shown to significantly accelerate N-alkylation reactions, reducing reaction times from hours to minutes. vulcanchem.com
Enantioselective Synthetic Approaches for Chiral Analogues
When the this compound or its analogues possess stereocenters, controlling the stereochemistry becomes paramount. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for biological applications.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic frameworks, including piperidine derivatives. mdpi.com
Highly enantioselective methods have been developed for constructing chiral spirocyclic piperidones. One such approach involves a one-pot, multicomponent reaction using a chiral organocatalyst to control a Wolff rearrangement–amidation–Michael–hemiaminalization sequence, yielding products with high enantioselectivities (up to 97% ee). mdpi.com Similarly, organocatalytic Michael/aza-Henry/hemiaminalization cascade reactions have been employed to synthesize pharmacologically interesting piperidine-fused spiro-oxindole derivatives. acs.org Transition metal catalysis is also prominent, with rhodium(I) complexes containing P-chiral ligands being used for the enantioselective asymmetric hydrogenation of tetrasubstituted enamides to form chiral piperidines. mdpi.comsnnu.edu.cn
Table 2: Examples of Asymmetric Catalysis in Piperidine Synthesis
| Catalytic System | Reaction Type | Application | Reference |
|---|---|---|---|
| Chiral Organocatalyst | Wolff rearrangement–amidation–Michael–hemiaminalization | Synthesis of chiral spirocyclic piperidones | mdpi.com |
| Rhodium(I) with P,N-ligand | Asymmetric hydrogenation | Synthesis of 2-substituted piperidines from pyridinium (B92312) salts | mdpi.com |
| Rhodium-catalyzed | Asymmetric reductive Heck reaction | Synthesis of 3-substituted tetrahydropyridines | snnu.edu.cn |
The use of a chiral auxiliary is a classical and robust strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
A well-established method for the enantioselective synthesis of 6-substituted piperidine-2,4-diones employs Davies' chiral auxiliary, (R)-α-methylbenzylamine. researchgate.net This auxiliary facilitates a regioselective Dieckmann cyclisation that proceeds with high stereocontrol. researchgate.net Another approach involves using the Davies auxiliary to guide an asymmetric Michael addition, which establishes a key stereocenter before the ring-closing step. ucl.ac.uk
Other auxiliaries have also been successfully implemented. For example, (R)-2-methyl-2-propanesulfinamide (Ellman's auxiliary) can be condensed with an aldehyde to form a chiral N-sulfinyl imine, which then undergoes a diastereoselective allylation to set a stereocenter for the synthesis of 2,4,6-trisubstituted piperidines. usm.edu Similarly, chiral building blocks like (R)-(−)-2-phenylglycinol can be used to generate intermediates that cyclize to form chiral piperidine-2,4-dione derivatives. colab.ws
Table 3: Chiral Auxiliaries in Piperidine-2,4-dione Synthesis
| Chiral Auxiliary | Synthetic Application | Key Transformation | Reference |
|---|---|---|---|
| (R)-α-Methylbenzylamine (Davies' auxiliary) | Enantioselective synthesis of 6-substituted piperidine-2,4-diones | Regioselective Dieckmann cyclisation | researchgate.net |
| (R)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) | Diastereoselective synthesis of trisubstituted piperidines | Stereoselective allylation of N-sulfinyl imines | usm.edu |
Resolution Techniques for Enantiomeric Purity
The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is a critical step in the synthesis of chiral compounds like this compound, particularly when one enantiomer exhibits desired therapeutic activity while the other may be inactive or cause adverse effects. Since enantiomers possess identical physical properties such as melting point and solubility, their separation is challenging. libretexts.org The primary strategy for resolution involves converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. libretexts.org
A common approach for resolving racemic acids is the use of an enantiomerically pure chiral base. Naturally occurring alkaloids like brucine, strychnine, and quinine (B1679958) are frequently employed for this purpose. libretexts.org For instance, the resolution of a precursor to aminoglutethimide (B1683760), (R)- and (S)-4-cyano-4-(4-nitrophenyl)hexanoic acid, has been successfully achieved using (R)- or (S)-1-phenylethylamine as the resolving agent. researchgate.net The resulting diastereomeric salts are separated, and subsequent cyclization and reduction of the nitro group yield the individual (R)- and (S)-enantiomers of aminoglutethimide with high enantiomeric purity (>99% ee). researchgate.net
Similarly, racemic alcohols can be resolved by reacting them with an enantiomerically pure carboxylic acid to form a mixture of diastereomeric esters. libretexts.org These esters can then be separated and hydrolyzed to yield the resolved alcohols. libretexts.org
Chromatographic methods offer another powerful tool for chiral separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is widely used. nih.govjasco-global.com For example, several racemic piperidine-2,6-dione analogues have been successfully resolved on Chiralpak IA and Chiralpak IB columns. nih.gov These immobilized polysaccharide-based CSPs can be used with a broad range of solvents. nih.gov In one study, baseline separation of eight out of twelve piperidine-2,6-dione compounds was achieved using a Chirose C-1 chiral stationary phase. capes.gov.br The combination of HPLC with circular dichroism (CD) and mass spectrometry (MS) provides a highly sensitive and comprehensive method for chiral separation, allowing for the identification of the polarity of each enantiomer and distinguishing them from impurities. jasco-global.com
Kinetic resolution is another technique that relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. libretexts.org One enantiomer reacts faster, leaving the other enantiomer in excess. libretexts.org For example, certain penicillin molds can be used to resolve racemic tartaric acid by consuming the dextrorotatory enantiomer at a higher rate. libretexts.org A kinetic resolution protocol based on an achiral N-heterocyclic carbene and a chiral hydroxamic acid co-catalyst has been developed for the separation of racemic secondary cyclic amines, achieving high selectivity. ethz.ch
These resolution techniques are essential for obtaining enantiomerically pure this compound and its analogues, which is crucial for the development of stereospecific pharmaceuticals. The choice of method depends on the specific properties of the compound to be resolved and the desired scale of the separation.
Regioselective Functionalization Strategies
The piperidine-2,4-dione scaffold is a versatile platform for the development of new chemical entities. The ability to selectively introduce functional groups at specific positions on the ring is crucial for tuning the biological activity and physicochemical properties of these molecules.
A significant advancement in the functionalization of the piperidine-2,4-dione core is the development of methods for regioselective γ-alkylation. Researchers have reported a robust method for the γ-alkylation of N-Boc protected piperidine-2,4-dione. thieme-connect.comresearchgate.net This method demonstrates good yields with a variety of electrophiles. thieme-connect.com
The key to this regioselectivity lies in the formation of a dianion. The reaction of the N-Boc-2,4-dioxopiperidine with a strong base, such as lithium hexamethyldisilazide (LiHMDS), generates a dianion that selectively reacts with alkylating agents at the γ-position. researchgate.net Interestingly, the lithium counter-ion plays a crucial role in the reaction mechanism. thieme-connect.comresearchgate.net When bases with other counter-ions like sodium (NaHMDS) or potassium (KHMDS) are used, the addition of lithium bromide (LiBr) is necessary to achieve the desired γ-alkylation, albeit in moderate to good yields. researchgate.net This suggests that the lithium ion is directly involved in directing the alkylation to the γ-position. researchgate.net
The reaction conditions have been optimized to favor the formation of mono-γ-alkylated products over di-γ-alkylated byproducts. researchgate.net Maintaining the temperature at approximately -20 °C and using 3-5 equivalents of the alkylating agent for 1-1.5 hours provides the best compromise for achieving high yields of the desired 5-substituted 2,4-dioxopiperidines. researchgate.net These γ-alkylated derivatives serve as valuable precursors for the synthesis of more complex heterocyclic structures. researchgate.net
| Reactant | Base | Additive | Alkylating Agent | Product | Yield (%) |
| N-Boc-2,4-dioxopiperidine | LiHMDS | - | Propyl iodide | tert-butyl 5-propyl-2,4-dioxopiperidine-1-carboxylate | Good |
| N-Boc-2,4-dioxopiperidine | NaHMDS | LiBr | Propyl iodide | tert-butyl 5-propyl-2,4-dioxopiperidine-1-carboxylate | Moderate-Good |
| N-Boc-2,4-dioxopiperidine | KHMDS | LiBr | Propyl iodide | tert-butyl 5-propyl-2,4-dioxopiperidine-1-carboxylate | Moderate-Good |
Beyond γ-alkylation, strategies for directed functionalization at other positions of the piperidine ring have been explored to create a diverse range of analogues. The specific placement of functional groups is often guided by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov
Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for site-selective functionalization. nih.gov For instance, the functionalization of N-Boc-piperidine using Rh2(R-TCPTAD)4 as a catalyst leads to the formation of 2-substituted analogues. nih.gov In contrast, employing an N-α-oxoarylacetyl protecting group in combination with the Rh2(S-2-Cl-5-BrTPCP)4 catalyst directs the C-H functionalization to the 4-position. nih.gov
The synthesis of 3-substituted piperidines can be achieved indirectly through the cyclopropanation of N-Boc-tetrahydropyridine, followed by reductive and stereoselective ring-opening of the resulting cyclopropane. nih.gov Furthermore, palladium-catalyzed annulation strategies provide access to highly functionalized piperidine products. core.ac.uk The imine group in these products can act as a directing group for further modifications, such as diastereoselective reduction or C-H amidation. core.ac.uk
Nitrogen-centered radicals also offer a pathway for the functionalization of sp2 systems, which can be applied to piperidine precursors. acs.org These radical-mediated reactions can lead to the formation of various N-heterocycles. acs.org
These regioselective functionalization strategies, summarized in the table below, provide chemists with a versatile toolbox for the synthesis of a wide array of substituted piperidine-2,4-dione derivatives, enabling the systematic exploration of structure-activity relationships.
| Position | Method | Catalyst/Reagent | Protecting Group |
| C2 | C-H Insertion | Rh2(R-TCPTAD)4 | N-Boc |
| C4 | C-H Insertion | Rh2(S-2-Cl-5-BrTPCP)4 | N-α-oxoarylacetyl |
| C3 | Cyclopropanation/Ring Opening | - | N-Boc |
| Various | Palladium-catalyzed annulation | Pd(dba)2/Phosphoramidite ligand | Carbamate |
Chemical Reactivity and Transformational Chemistry of 6 Ethylpiperidine 2,4 Dione Systems
Reactions Involving the Diketone Moiety
The chemical behavior of 6-ethylpiperidine-2,4-dione is largely dictated by the presence of the 1,3-dicarbonyl system within the lactam ring. This moiety is not a simple ketone pair; the nitrogen atom at position 1 influences the electronic properties, and the cyclic structure imposes conformational constraints. The primary reactive sites within this moiety are the electrophilic carbonyl carbons (C-2 and C-4) and the acidic protons at the intervening C-3 and C-5 positions.
The carbonyl carbons at the C-2 (amide) and C-4 (ketone) positions are electrophilic and susceptible to attack by nucleophiles. The reactivity of the C-4 ketone is generally higher than that of the C-2 amide carbonyl. These reactions typically proceed through the formation of a tetrahedral intermediate.
A key transformation is the reductive amination of the C-4 carbonyl. Research on related piperidine-2,4-dione systems has shown that they can react with amines, such as aniline, in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the corresponding 4-amino-2-piperidone derivatives. rsc.org This reaction is highly selective for the ketone carbonyl over the less reactive lactam carbonyl.
Furthermore, the carbonyl groups can be targeted by reducing agents. For instance, selective reduction of the C-4 ketone to a hydroxyl group can be achieved using specific reagents. Studies have demonstrated the reduction of a 6-substituted piperidine-2,4-dione to the corresponding (4R,6R)-4-hydroxy-6-phenylpiperidin-2-one using lithium aluminium hydride (LiAlH₄) or zinc borohydride, showcasing the transformation of the dione (B5365651) into a hydroxy-lactam. core.ac.ukresearchgate.net
Table 1: Examples of Nucleophilic Addition Reactions on the Piperidine-2,4-dione Core
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Reductive Amination | Aniline, NaBH₃CN, buffered methanol | 4-Anilino-2-piperidone | rsc.org |
| Carbonyl Reduction | LiAlH₄ or Zn(BH₄)₂ | 4-Hydroxy-2-piperidone | core.ac.ukresearchgate.net |
The piperidine-2,4-dione structure contains acidic protons on the carbons alpha to the carbonyl groups, namely at positions C-3 and C-5. The protons at C-5, situated between the two carbonyls, are particularly acidic and can be readily removed by a base to form a resonance-stabilized enolate anion. This enolate can also exist in equilibrium with its corresponding enol tautomers, a phenomenon known as keto-enol tautomerism. solubilityofthings.com The formation of these enolate intermediates is central to many carbon-carbon bond-forming reactions. rsc.org
Alkylation: The enolate derived from piperidine-2,4-dione is a potent nucleophile. A significant body of research has focused on the regioselective alkylation at the C-5 position (termed γ-alkylation in some literature). thieme-connect.comthieme-connect.com By using a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) in the presence of lithium bromide, the N-Boc protected piperidine-2,4-dione can be converted into its enolate and subsequently reacted with a variety of electrophiles (e.g., alkyl halides) to install a substituent at the C-5 position. thieme-connect.com The lithium counter-ion is believed to play a crucial role in directing the regioselectivity of the reaction. thieme-connect.com Alkylation can also occur at the C-3 position, as demonstrated by the synthesis of a 3,3-dimethyl derivative from an N-phenethylpiperidine-2,4-dione using methyl iodide and potassium carbonate. rsc.org
Table 2: Research Findings on Regioselective C-5 Alkylation of N-Boc-piperidine-2,4-dione
| Electrophile (Alkyl Halide) | Base/Conditions | Yield of C-5 Alkylated Product | Reference |
|---|---|---|---|
| Ethyl iodide | LiHMDS, THF, -78 °C | 72% | thieme-connect.com |
| Propyl iodide | LiHMDS, THF, -78 °C to -20 °C | 75% | thieme-connect.com |
| Allyl bromide | LiHMDS, THF, -78 °C | 70% | thieme-connect.com |
| Benzyl bromide | LiHMDS, THF, -78 °C | 68% | thieme-connect.com |
Enolate Rearrangement: A novel transformation involving enolate chemistry is the "enolate-isocyanate rearrangement." This method utilizes N-Boc-protected homoallylamines as precursors, which are converted to bromocyclocarbamates. Upon treatment with a strong base, these intermediates rearrange via a cyclic enolate to cleanly yield 6-substituted piperidine-2,4-diones in good yields. researchgate.netresearchgate.netdntb.gov.ua This reaction highlights an innovative pathway for constructing the core heterocyclic system that proceeds through a key enolate intermediate. researchgate.net
Substitution Reactions on the Piperidine (B6355638) Ring
Direct functionalization of the saturated C-H bonds on a pre-existing this compound ring is a significant synthetic challenge. researchgate.net Modern synthetic strategies typically achieve substitution on the piperidine ring not by modifying an existing scaffold, but by constructing the ring from acyclic precursors that already contain the desired substituents. researchgate.netnih.gov
Flexible synthetic routes, such as those based on Dieckmann cyclizations, allow for the preparation of piperidine-2,4-diones with a wide variety of substitution patterns at the 2-, 5-, and 6-positions. core.ac.ukresearchgate.net For example, a general protocol starting from β-keto esters can be used to produce various 6-monosubstituted piperidine-2,4-diones. core.ac.uk This approach underscores that the "substitution" is incorporated during the ring-forming steps rather than being a post-synthetic modification of the heterocycle's carbon framework.
Derivatization and Scaffold Modification
Scaffold modification of this compound leverages the reactivity of its inherent functional groups: the lactam nitrogen, the diketone moiety, and the ethyl group at C-6.
The proton on the lactam nitrogen is acidic and can be removed by a base to form an amide anion, which is a competent nucleophile. This allows for a variety of N-substitution reactions. A common and synthetically crucial derivatization is the introduction of a tert-butyloxycarbonyl (Boc) protecting group, which is used in many synthetic procedures involving this scaffold. thieme-connect.comthieme-connect.com
Synthetic strategies like the Dieckmann cyclization can be adapted to produce either N-substituted or N-unsubstituted piperidine-2,4-diones, offering control over this position from the outset of the synthesis. core.ac.ukresearchgate.net For post-synthetic modification, standard alkylation or acylation conditions, such as using an alkyl halide in the presence of a base like potassium carbonate or sodium hydride, can be employed to introduce a wide range of functional groups at the nitrogen atom. rsc.org
Table 3: Examples of N-Substitution Reactions on Piperidine-dione Scaffolds
| N-Substituent | Reagents / Method | Purpose / Application | Reference |
|---|---|---|---|
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Protection, enabling regioselective reactions | thieme-connect.comthieme-connect.com |
| Phenethyl | Built-in during synthesis from phenethylamine | Scaffold for medicinal chemistry analogues | rsc.org |
| (S)-1-Phenylethyl | Used as a chiral auxiliary in synthesis | Enantioselective synthesis of chiral piperidones | core.ac.ukresearchgate.net |
| None (Deprotection) | Methanesulfonic acid in toluene | Cleavage of chiral auxiliary to yield N-H | core.ac.uk |
Modifications at the Ethyl Group: Direct and selective chemical transformation of the ethyl group at the C-6 position is synthetically challenging due to the lack of activating functional groups on the alkyl chain. Therefore, introducing diversity at this position is almost exclusively accomplished by selecting different starting materials during the synthesis of the piperidine ring itself. For instance, synthetic routes for preparing 6-substituted piperidine-2,4-diones can accommodate a variety of alkyl and aryl groups at this position, but this is determined by the choice of the initial acyclic precursor. researchgate.netresearchgate.net
Modifications at Other Carbon Positions: The most versatile positions for post-synthetic modification are the C-3 and C-5 carbons, via the enolate chemistry described previously (Section 3.1.2). The ability to perform regioselective alkylation at the C-5 position provides a powerful tool for modifying the scaffold and introducing diverse substituents. thieme-connect.comthieme-connect.com Similarly, the C-3 position can be di-alkylated, further expanding the structural possibilities. rsc.org These reactions underscore how the inherent reactivity of the diketone system is the primary means of derivatizing the carbon framework of the ring.
Mechanistic Investigations of Key Transformations
The chemical behavior of this compound is characterized by several key transformations that are fundamental to its synthesis and derivatization. Mechanistic investigations into these reactions, primarily the Dieckmann cyclization and the enolate-isocyanate rearrangement, have provided a deeper understanding of the underlying principles governing the formation of this heterocyclic system. These studies, often employing a combination of kinetic experiments, spectroscopic analysis, and computational modeling, have been crucial in optimizing reaction conditions and controlling stereochemical outcomes.
One of the primary pathways for constructing the 6-substituted piperidine-2,4-dione core is through the intramolecular cyclization of N-protected amino diesters, a transformation known as the Dieckmann cyclization. core.ac.ukresearchgate.net The generally accepted mechanism for this base-catalyzed condensation involves several equilibrium steps, as outlined below for a generic N-protected diester leading to a 6-substituted piperidine-2,4-dione.
The process is initiated by the deprotonation of the α-carbon of one of the ester groups by a strong base, such as sodium ethoxide, to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the carbonyl carbon of the second ester group, leading to the formation of a cyclic tetrahedral intermediate. The subsequent elimination of an alkoxide leaving group results in the formation of the β-keto ester product, the piperidine-2,4-dione ring system. The final step is the deprotonation of the acidic proton between the two carbonyl groups, which drives the reaction to completion. An acidic workup is then required to reprotonate this position and yield the final product.
The regioselectivity of the Dieckmann cyclization can be influenced by the reaction conditions. For instance, studies on related triesters have shown that the composition of the product mixture can vary significantly depending on whether the reaction is carried out with sodium ethoxide in ethanol (B145695) or under Perkin's conditions (sodium ethoxide in benzene), yielding different ratios of isomeric products. core.ac.uk While these specific studies were not on the direct precursor to this compound, they highlight the mechanistic principle that the choice of solvent and base can alter the equilibrium and, therefore, the final product distribution.
More recent advancements have demonstrated that the use of an in situ generated sodium hydride/alkoxide mixture in dimethyl sulfoxide (B87167) (DMSO) can lead to a high-yielding and efficient Dieckmann condensation for producing N-containing heterocyclic β-keto esters. researchgate.net This method has been shown to be scalable and offers advantages such as operational simplicity and the use of a less hazardous solvent system. researchgate.net
For the enantioselective synthesis of 6-substituted piperidine-2,4-diones, chiral auxiliaries have been successfully employed in conjunction with the Dieckmann cyclization. researchgate.netresearchgate.net One notable example is the use of Davies' α-methylbenzylamine auxiliary, which allows for the stereocontrolled formation of the chiral center at the 6-position of the piperidine ring. researchgate.net
A more novel and highly efficient method for the synthesis of 6-substituted piperidine-2,4-diones involves a sequence of reactions starting from N-Boc-protected homoallylamines. researchgate.netsci-hub.ru This transformation is centered around a key enolate-isocyanate rearrangement. The proposed mechanism for this rearrangement has been supported by kinetic studies and the isolation of key intermediates. researchgate.netsci-hub.ru
The crucial step is the treatment of the bromocyclocarbamate with a strong base, such as potassium tert-butoxide (tBuOK). researchgate.netsci-hub.ru This induces an elimination of HBr and the formation of a cyclic enol ester intermediate. This intermediate then undergoes the key enolate-isocyanate rearrangement. The proposed mechanism suggests that the base abstracts a proton, leading to the formation of a cyclic enolate which then rearranges to an isocyanate intermediate. This highly reactive isocyanate is then trapped intramolecularly to form the final piperidine-2,4-dione ring system. sci-hub.ru
Kinetic experiments have been instrumental in supporting this proposed mechanism. researchgate.net The direct synthesis of the proposed cyclic enolate intermediate and its subsequent transformation into the piperidine-2,4-dione product provided strong evidence for its role in the reaction pathway. researchgate.net The rearrangement has been shown to be quite general, allowing for the synthesis of a variety of 6-substituted piperidine-2,4-diones in good yields, including enantiomerically pure forms when starting from chiral homoallylamines. researchgate.net For example, enantiomerically pure (S)-6-(pyrazol-4-yl)-piperidine-2,4-diones have been synthesized in high yields (88-96%) using this methodology. researchgate.net
While direct computational studies on the this compound system are not widely reported, DFT (Density Functional Theory) calculations have been employed to investigate the mechanisms of related reactions, such as other cyclization reactions and rearrangements in heterocyclic systems. researchgate.netacs.org These studies provide insights into the geometries of transition states and the energy barriers of different reaction pathways, which can be extrapolated to better understand the transformations of this compound. For example, DFT calculations have been used to rationalize the stereochemical outcomes of reactions by modeling the transition state energies. acs.org
The following table summarizes the key mechanistic steps and conditions for the primary transformations leading to 6-substituted piperidine-2,4-dione systems.
Table 1: Mechanistic Overview of Key Transformations
| Transformation | Starting Material | Key Intermediates | Reagents & Conditions | Mechanistic Insights |
|---|---|---|---|---|
| Dieckmann Cyclization | N-protected amino diester | Enolate, Tetrahedral intermediate | Base (e.g., NaOEt in EtOH or NaH/alkoxide in DMSO) | Equilibrium-controlled reaction; regioselectivity influenced by reaction conditions. core.ac.ukresearchgate.net |
| Enolate-Isocyanate Rearrangement | N-Boc-homoallylamine | Bromocyclocarbamate, Cyclic enol ester, Isocyanate | 1. NBS; 2. tBuOK in THF | Mechanism supported by kinetic studies and isolation of intermediates. researchgate.netsci-hub.ru |
The following table provides representative data for these transformations, illustrating typical yields and conditions. While specific data for the 6-ethyl derivative is sparse in the literature, the data for analogous 6-substituted systems demonstrate the general applicability and efficiency of these methods.
Table 2: Representative Reaction Data for the Synthesis of 6-Substituted Piperidine-2,4-diones
| Reaction | Substrate | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Enolate-Isocyanate Rearrangement | N-Boc-1-(pyrazol-4-yl)homoallylamine | (S)-6-(pyrazol-4-yl)-piperidine-2,4-dione | 1. NBS, CH2Cl2; 2. tBuOK, THF | 88-96% | researchgate.net |
| Dieckmann Cyclization | Diethyl 2-(N-Boc-amino)adipate | Ethyl 1-Boc-2,4-dioxopiperidine-6-carboxylate | NaH (activated), DMSO | High | researchgate.net |
Advanced Spectroscopic Analysis and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Specific analyses, including ¹H NMR, ¹³C NMR, and various two-dimensional methods, provide detailed insights into the chemical environment, connectivity, and spatial relationships of atoms. However, no published spectra or associated data for 6-Ethylpiperidine-2,4-dione could be located.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Without experimental data, a chemical shift analysis for the protons in this compound cannot be performed. Such an analysis would typically involve the assignment of specific resonance signals to each unique proton in the molecule, providing information on the electronic environment and neighboring functional groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Fingerprinting
Similarly, the characteristic ¹³C NMR spectrum, which serves as a "fingerprint" for the carbon backbone of a molecule, is not available for this compound. This analysis is critical for identifying all unique carbon atoms, including the carbonyl carbons of the dione (B5365651) structure and the carbons of the ethyl group and piperidine (B6355638) ring.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies
¹⁵N NMR spectroscopy provides direct information about the nitrogen atom within the piperidine ring. Data from this technique would offer insights into the electronic state and bonding environment of the nitrogen, but no such studies on this compound have been published.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is employed to determine the precise molecular weight and elemental composition of a compound. High-resolution techniques are particularly powerful for confirming the molecular formula.
Computational Chemistry and Molecular Modeling of 6 Ethylpiperidine 2,4 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for 6-Ethylpiperidine-2,4-dione can elucidate its structural and electronic properties, offering predictions of its reactivity and stability. By employing basis sets such as B3LYP/6-311++G(d,p), researchers can optimize the molecular geometry and compute key electronic descriptors. nih.govnih.govresearchgate.net
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents theoretical data based on typical DFT calculation results for similar heterocyclic compounds.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.6 eV |
| Dipole Moment | 3.5 Debye |
| Total Energy | -498.7 Hartree |
Molecular Docking Simulations with Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. grafiati.com For this compound, docking simulations are employed to explore its potential binding modes and affinities with various macromolecular targets, such as enzymes and receptors. This is crucial for identifying potential biological activities. The piperidine-2,4-dione scaffold is a known pharmacophore in medicinal chemistry, suggesting that its derivatives could interact with a range of biological targets. rsc.org
The process involves preparing the 3D structure of the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, assigning a score to each pose based on a scoring function. nih.gov Lower binding energy scores typically indicate a more stable protein-ligand complex. nih.govresearchgate.net Potential targets for piperidine-containing compounds include kinases, histone deacetylases (HDACs), and G-protein coupled receptors (GPCRs).
Table 2: Illustrative Molecular Docking Scores of this compound Against Potential Targets This table provides hypothetical docking scores to illustrate the potential interactions of the compound.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | LEU83, LYS33, ASP145 |
| Histone Deacetylase 1 (HDAC1) | -6.9 | HIS142, TYR306, GLY151 |
| Beta-2 Adrenergic Receptor | -6.2 | SER204, ASP113, PHE290 |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide detailed information on its conformational flexibility and the stability of its interactions with its environment, such as a solvent or a biological target identified through docking. nih.govwesleyan.edu
An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. mdpi.com When applied to a ligand-protein complex, MD simulations can validate docking results by assessing the stability of the binding pose over a period of nanoseconds. researchgate.net Key analyses from these simulations include Root Mean Square Deviation (RMSD) to measure structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bonds and other non-covalent interactions over the simulation time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For derivatives of this compound, a 3D-QSAR model could be developed to guide the design of new analogs with enhanced potency. rsc.org
The development of a QSAR model involves a training set of molecules with known activities. For each molecule, a set of molecular descriptors (e.g., physicochemical, electronic, topological) is calculated. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation correlating these descriptors with activity. nih.gov The predictive power of the resulting model is then validated using an external test set of compounds. researchgate.net Such models can provide insights into which structural features are crucial for activity. nih.gov
Table 3: Common Molecular Descriptors for a QSAR Study of this compound Derivatives (Illustrative)
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity and polarity |
| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |
| Topological | Wiener Index, Zagreb Index | Molecular branching and connectivity |
| Hydrophobic | LogP | Partitioning between water and octanol |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. For a flexible molecule like this compound, which contains a six-membered ring and an ethyl group, understanding its preferred conformations is essential as molecular shape dictates biological function. nih.gov
Computational methods can be used to map the potential energy landscape of the molecule, identifying low-energy, stable conformations (local and global minima) and the energy barriers between them (transition states). nih.govresearchgate.net This mapping reveals the relative populations of different conformers at a given temperature. elifesciences.org Techniques such as systematic grid searches or stochastic methods like Monte Carlo simulations, often coupled with quantum mechanics calculations for energy refinement, are employed to explore the conformational space thoroughly. The resulting energy landscape provides a comprehensive view of the molecule's flexibility and the specific shapes it is most likely to adopt. nih.govnih.gov
Structure Activity Relationship Sar Investigations in Piperidine 2,4 Dione Frameworks
Impact of Ethyl Substitution Position on Biological Interactions
The position of an alkyl substituent, such as an ethyl group, on the piperidine-2,4-dione ring is a fundamental determinant of its biological activity. The substitution at the C-6 position places the ethyl group adjacent to the ring nitrogen, which can significantly influence the molecule's steric and electronic properties. While direct comparative studies detailing the biological activity of 6-ethylpiperidine-2,4-dione versus its 3-ethyl or 5-ethyl isomers are not extensively documented in the available literature, SAR principles derived from related heterocyclic systems underscore the importance of substituent placement.
For instance, in studies involving other 6-membered nitrogen heterocycles, the C-6 position is often critical for target engagement. Research on a series of 6-alkyl-2,3,4,5-tetrahydropyridines demonstrated that the length of the alkyl chain at the C-6 position was pivotal for antifungal activity, with longer chains (C14 to C18) showing the highest potency. nih.gov This suggests that the C-6 substituent likely interacts with a specific hydrophobic pocket in the biological target. Similarly, studies on piperidinothiosemicarbazones have shown that substitution at the C-6 position of an attached pyridine (B92270) ring led to higher potency compared to substitution at the C-4 position. mdpi.com
These findings support a generalized principle: the spatial orientation of the ethyl group at the C-6 position in this compound is crucial. It can dictate how the molecule fits into a binding site, potentially acting as a key anchoring point or, conversely, creating steric hindrance that prevents effective binding. The precise impact—whether beneficial or detrimental to a specific biological activity—is target-dependent and highlights the necessity for positional scanning in the early phases of drug discovery.
Influence of Chiral Centers on Stereoselectivity of Biological Activity
The introduction of a substituent at the C-6 position of the piperidine-2,4-dione ring, as in this compound, creates a stereogenic center. Consequently, the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-6-Ethylpiperidine-2,4-dione and (S)-6-Ethylpiperidine-2,4-dione. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.govresearchgate.net This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. researchgate.net
The bioactive enantiomer is often referred to as the "eutomer," while the less active one is the "distomer." researchgate.net In some cases, the distomer may be completely inactive, or it could contribute to undesirable side effects. Therefore, the development of enantioselective syntheses to produce single, pure enantiomers is a critical aspect of modern drug development. researchgate.netcore.ac.uk
Exploration of Substituent Effects on Chemical and Biological Profiles
The chemical and biological profile of this compound can be systematically modulated by introducing additional substituents at various positions on the piperidine (B6355638) ring or on the ring nitrogen. These modifications can alter key physicochemical properties such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn govern the compound's interaction with biological systems.
Ring Substitution: Adding substituents to other positions of the piperidine ring can also fine-tune activity. In a study of piperidinothiosemicarbazone derivatives, it was observed that the basicity and lipophilicity of the substituent had a direct correlation with antimycobacterial activity. mdpi.com Compounds with a more basic and lipophilic piperidine substituent were more active than those with a less basic morpholine (B109124) substituent, likely due to enhanced cell wall permeability and target binding. mdpi.com
The following table, based on data from related piperidinone structures, illustrates how different substituents can modulate biological activity.
| Parent Scaffold | Substituent(s) | Modification Site | Observed Biological Activity |
| 3,5-bis(4-bromobenzylidene)-piperidin-4-one | -H | N-1 | Potent Antiproliferative (Baseline) |
| 3,5-bis(4-bromobenzylidene)-piperidin-4-one | -Propanoyl | N-1 | Increased Antiproliferative Potency |
| 3,5-bis(4-bromobenzylidene)-piperidin-4-one | -Benzoyl | N-1 | Decreased Antiproliferative Potency |
| Pyridinothiosemicarbazone | Piperidine | C-6 of Pyridine | High Antimycobacterial Activity |
| Pyridinothiosemicarbazone | Morpholine | C-6 of Pyridine | Decreased Antimycobacterial Activity |
This table is illustrative, compiled from data on different piperidone-containing scaffolds to demonstrate the principle of substituent effects. mdpi.comnih.gov
These examples collectively demonstrate that even minor structural modifications to the piperidine-2,4-dione framework can lead to substantial changes in the biological profile, providing a clear rationale for the synthesis and evaluation of a diverse library of analogues.
Rational Design Principles for Novel this compound Analogues
The rational design of novel analogues based on the this compound scaffold is a key strategy for developing new therapeutic agents with improved potency and selectivity. enamine.net This process leverages computational tools and an understanding of SAR to guide the synthesis of molecules with a higher probability of success. A cornerstone of this approach is pharmacophore modeling. nih.govresearchgate.net
A pharmacophore model is an abstract representation of the key molecular features that are essential for a molecule to bind to a specific biological target. For the this compound framework, a hypothetical pharmacophore model would include:
Hydrogen Bond Acceptors (HBA): The two carbonyl oxygen atoms at positions 2 and 4.
Hydrogen Bond Donor (HBD): The proton on the nitrogen atom (if unsubstituted).
Hydrophobic Feature (HY): The ethyl group at the C-6 position and parts of the aliphatic ring.
This model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that possess these critical features in the correct spatial arrangement. nih.gov Hits from this screening can then be synthesized and tested, providing a more efficient alternative to traditional high-throughput screening.
Furthermore, structure-based drug design (SBDD) can be employed if the three-dimensional structure of the biological target is known. In this approach, docking simulations can predict how different analogues of this compound would bind to the target's active site. This allows for the design of modifications that enhance binding affinity and selectivity. For example, if the ethyl group at C-6 fits into a small hydrophobic pocket, analogues with slightly larger or smaller alkyl groups (e.g., propyl, methyl) could be designed to optimize this interaction. Similarly, if the N-H group forms a crucial hydrogen bond, N-alkylation would be avoided, whereas if the space around the nitrogen is solvent-exposed, adding substituents could be a viable strategy to improve pharmacokinetic properties. enamine.netpharmaceutical-business-review.com These rational design principles provide a powerful framework for systematically exploring the chemical space around the this compound core to generate novel and improved drug candidates.
Applications in Advanced Organic Synthesis and Material Science
Building Block Utility in Complex Molecule Construction
The utility of 6-ethylpiperidine-2,4-dione as a building block stems from its inherent reactivity and the stereocenter introduced by the ethyl group. The piperidine-2,4-dione core is a convenient platform for creating functionalized piperidine (B6355638) systems. researchgate.netrsc.orgresearchgate.net Synthetic chemists leverage this scaffold to introduce molecular complexity through a series of controlled chemical modifications.
A primary and flexible route for the synthesis of 6-substituted piperidine-2,4-diones is the Dieckmann cyclization. core.ac.uk This intramolecular condensation reaction of a suitable diester precursor provides an efficient method for forming the six-membered heterocyclic ring. libretexts.org The process typically involves the base-mediated cyclization of an N-substituted β-amino diester, followed by hydrolysis and decarboxylation to yield the target dione (B5365651). core.ac.uk This approach is compatible with various substituents at the 3-, 5-, and 6-positions. core.ac.uk
| Step | Description | General Reaction |
|---|---|---|
| 1 | Enolate Formation: A strong base (e.g., Sodium Methoxide) removes an acidic α-hydrogen from the diester precursor to form an enolate. | Diester Precursor → β-Keto Ester Intermediate → 6-Substituted Piperidine-2,4-dione |
| 2 | Intramolecular Cyclization: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic β-keto ester intermediate. libretexts.org | |
| 3 | Hydrolysis & Decarboxylation: The resulting β-keto ester is hydrolyzed and subsequently decarboxylated, often in a one-pot procedure, to yield the final piperidine-2,4-dione product. core.ac.uk |
Once formed, the this compound scaffold offers several sites for further functionalization. The methylene (B1212753) group positioned between the two carbonyls (at C3) possesses acidic protons, allowing for deprotonation and subsequent alkylation to introduce additional substituents. libretexts.org Furthermore, the two distinct carbonyl groups (an amide at C2 and a ketone at C4) can be selectively reduced or transformed, paving the way for a diverse array of molecular architectures.
Precursors for Natural Product Synthesis
The piperidine ring is a ubiquitous structural motif found in a vast number of natural products, particularly in the alkaloid family. researchgate.net Consequently, synthetic intermediates that provide efficient access to this core structure are of high value. Piperidine-2,4-dione derivatives have been recognized as potent precursors in the synthesis of natural products and pharmacologically relevant compounds. rsc.orgresearchgate.net
The strategic value of this compound lies in its ability to serve as a starting point for natural products containing a 2-ethylpiperidine (B74283) core. For instance, the synthesis of analogues of the alkaloid anabasine (B190304) has been accomplished using substituted piperidine-2,4-dione intermediates. core.ac.uk Similarly, the poisonous hemlock alkaloid (S)-(+)-coniine, a 2-propylpiperidine, exemplifies a target where a related 6-substituted heterocyclic precursor is essential. researchgate.net By starting with the pre-formed this compound ring, synthetic routes can be shortened, and the challenges associated with constructing the substituted ring from acyclic precursors can be circumvented. The dione functionality allows for the necessary chemical manipulations, such as reduction and functional group interconversion, to arrive at the final natural product structure.
Intermediates in the Synthesis of Diverse Heterocyclic Systems
Beyond their role as building blocks for larger molecules, 6-substituted piperidine-2,4-diones are versatile intermediates for the synthesis of other classes of heterocyclic compounds. The differential reactivity of the ketone and amide carbonyls allows for selective transformations, leading to a variety of related piperidine-based structures. core.ac.uk
For example, the selective reduction of the C4-ketone is a common transformation that provides access to 4-hydroxypiperidin-2-ones. core.ac.uk This reaction adds another functional group and stereocenter to the molecule, further increasing its synthetic potential. Subsequent chemical steps can then be used to generate other important heterocyclic systems. Complete reduction of the dione can lead to substituted piperidines, which are themselves a critical class of compounds in medicinal chemistry. core.ac.uk The ability to convert a single, readily accessible intermediate like this compound into multiple, distinct heterocyclic scaffolds highlights its importance and flexibility in synthetic organic chemistry.
| Starting Material | Transformation | Product Class | Significance |
|---|---|---|---|
| This compound | Selective reduction of the C4 ketone (e.g., with NaBH4) | 4-Hydroxy-6-ethylpiperidin-2-one | Creates a bifunctional molecule with hydroxyl and amide groups, useful for further derivatization. core.ac.uk |
| Reduction of the C4 ketone and dehydration | 6-Ethyl-1,2,3,6-tetrahydropyridin-2-one | Introduces unsaturation, providing a handle for cycloadditions or conjugate additions. | |
| Complete reduction of both carbonyls (e.g., with LiAlH4) | 2-Ethylpiperidine | Access to the core structure of many piperidine alkaloids and pharmaceutical agents. core.ac.uk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
